molecular formula C3H3NaO2 B7801510 CID 24013

CID 24013

Cat. No. B7801510
M. Wt: 94.04 g/mol
InChI Key: NNMHYFLPFNGQFZ-UHFFFAOYSA-M
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Patent
US09018324B2

Procedure details

In a stirred 3 L reactor with a cooling jacket (Tj=20° C.) was carried out a titration of acrylic acid (730 g, assay 98.8%, 10.02 mol) in water (1260 g), with aqueous 48% sodium hydroxide (818 g, 9.82 mol) over 5 h. The reactor was equipped with a pH meter and changes during the titration were recorded. When the pH is about 6.3-6.4, a desired ratio between sodium acrylate and acrylic acid is obtained (98:2). This solution, which contains ˜33% w/w dissolved material (sodium acrylate and acrylic acid), is stable at room temperature for several days.
Quantity
730 g
Type
reactant
Reaction Step One
Quantity
818 g
Type
reactant
Reaction Step One
Name
Quantity
1260 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7]>O>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
730 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
818 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1260 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stirred 3 L reactor with a cooling jacket (Tj=20° C.) was carried out
CUSTOM
Type
CUSTOM
Details
The reactor was equipped with a pH meter and changes during the titration

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09018324B2

Procedure details

In a stirred 3 L reactor with a cooling jacket (Tj=20° C.) was carried out a titration of acrylic acid (730 g, assay 98.8%, 10.02 mol) in water (1260 g), with aqueous 48% sodium hydroxide (818 g, 9.82 mol) over 5 h. The reactor was equipped with a pH meter and changes during the titration were recorded. When the pH is about 6.3-6.4, a desired ratio between sodium acrylate and acrylic acid is obtained (98:2). This solution, which contains ˜33% w/w dissolved material (sodium acrylate and acrylic acid), is stable at room temperature for several days.
Quantity
730 g
Type
reactant
Reaction Step One
Quantity
818 g
Type
reactant
Reaction Step One
Name
Quantity
1260 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7]>O>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
730 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
818 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1260 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stirred 3 L reactor with a cooling jacket (Tj=20° C.) was carried out
CUSTOM
Type
CUSTOM
Details
The reactor was equipped with a pH meter and changes during the titration

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.